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Compound of Interest

Compound Name: AG-205

Cat. No.: B1665635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target and off-target activities of the

investigational molecule AG-205. The information presented is intended to support researchers

in evaluating its suitability for various experimental applications and to provide a framework for

interpreting study outcomes. Quantitative data, detailed experimental methodologies, and

visual representations of relevant pathways and workflows are included to facilitate a thorough

understanding of AG-205's pharmacological profile.

Data Presentation: Quantitative Activity Analysis
The following tables summarize the known on-target and off-target activities of AG-205,

alongside comparable alternative compounds.

On-Target Activity: Antibacterial (FabK Inhibition)
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Compound Target Organism IC50 (µM) Reference

AG-205
FabK (Enoyl-

ACP Reductase)

Streptococcus

pneumoniae
1.5 [1]

AE848
FabK (Enoyl-

ACP Reductase)

Streptococcus

pneumoniae
5.1 [1]

Atromentin
FabK (Enoyl-

ACP Reductase)

Streptococcus

pneumoniae
0.24 [2]

Leucomelone
FabK (Enoyl-

ACP Reductase)

Streptococcus

pneumoniae
1.57 [2]

On-Target Activity: Human Cells (PGRMC1 Ligand)
A direct and consistent IC50 or binding affinity (Kd) for the interaction between AG-205 and

Progesterone Receptor Membrane Component 1 (PGRMC1) is not firmly established in the

reviewed literature. However, its antagonistic effects on PGRMC1-mediated signaling are

typically observed in the low micromolar range. It is also important to note that the specificity of

AG-205 for PGRMC1 has been questioned, with evidence of PGRMC1-independent effects.[3]

[4]

Compound Target
Interaction
Type

Observed
Effective
Concentration
(µM)

Reference

AG-205 PGRMC1
Antagonist/Ligan

d
~20 [5][6]

Glycyrrhizin PGRMC1 Direct Binder - [7]

Progesterone PGRMC1 Natural Ligand - [8]

Off-Target Activity: Ceramide Galactosyltransferase
(CGT) Inhibition
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Compound Target Inhibition IC50 (µM) Reference

AG-205

UDP-galactose:

ceramide

galactosyltransfe

rase (CGT)

Inhibitor

Significant

inhibition at 50

µM

[3]

Compound 6

(Flavonoid-type)

β-1,4-

Galactosyltransfe

rase I

Inhibitor

~10-20

(estimated from

graph)

[9]

Compound 8

(Fragment-like)

β-1,4-

Galactosyltransfe

rase I

Inhibitor

~50-100

(estimated from

graph)

[9]

Compound 12

(Fragment-like)

β-1,4-

Galactosyltransfe

rase I

Inhibitor
>100 (estimated

from graph)
[9]

Experimental Protocols
FabK (Enoyl-ACP Reductase) Inhibition Assay
This protocol is adapted from studies on AG-205's activity against S. pneumoniae FabK.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against

FabK.

Principle: The enzymatic activity of FabK is measured by monitoring the decrease in

absorbance at 340 nm, which corresponds to the consumption of the substrate NADH.

Materials:

Purified FabK enzyme

Crotonoyl-CoA (substrate)

NADH (co-substrate)

Assay Buffer: 100 mM MES (pH 6.5), 100 mM NaCl, 1 mM DTT
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Test compound (e.g., AG-205) dissolved in DMSO

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing assay buffer, crotonoyl-CoA, and NADH in each well

of the microplate.

Add the test compound at various concentrations to the wells. Include a DMSO control

(vehicle).

Initiate the reaction by adding the purified FabK enzyme to each well.

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals

for a set period.

Calculate the initial reaction rates for each concentration of the test compound.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a dose-response curve to determine the IC50 value.

PGRMC1 Binding and Functional Assays
Due to the complex nature of AG-205's interaction with PGRMC1, a combination of binding and

functional assays is often employed.

This protocol is a general method to assess the binding of a test compound to a receptor by

measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for PGRMC1.

Principle: The ability of an unlabeled compound (e.g., AG-205) to compete with a

radiolabeled ligand (e.g., [³H]-progesterone) for binding to PGRMC1 is measured.

Materials:
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Cell membranes or purified protein preparations containing PGRMC1

Radiolabeled ligand (e.g., [³H]-progesterone)

Unlabeled test compound (AG-205)

Binding buffer

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Incubate the PGRMC1 preparation with a fixed concentration of the radiolabeled ligand

and varying concentrations of the unlabeled test compound.

After reaching equilibrium, separate the bound from the free radioligand by rapid filtration

through glass fiber filters.

Wash the filters to remove non-specifically bound radioactivity.

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding of the radioligand against the logarithm of the test

compound concentration to determine the IC50, which can then be converted to a Ki

value.

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH

and ΔS).[7]

Objective: To characterize the thermodynamic profile of the interaction between a compound

and PGRMC1.

Procedure:
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A solution of the test compound is titrated into a solution containing purified PGRMC1 in

the sample cell of an ITC instrument.

The heat released or absorbed during the binding event is measured after each injection.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand

to protein.

The binding isotherm is then fitted to a suitable binding model to extract the

thermodynamic parameters.

UDP-galactose: ceramide galactosyltransferase (CGT)
Enzyme Activity Assay
This protocol is based on methods used to identify AG-205's off-target inhibition of CGT.[3]

Objective: To measure the inhibitory effect of a compound on CGT activity.

Principle: The assay measures the transfer of a labeled galactose from UDP-galactose to a

ceramide substrate.

Materials:

Cell lysates or purified CGT enzyme

UDP-[³H]galactose (radiolabeled donor substrate)

Ceramide (acceptor substrate)

Assay buffer

Test compound (e.g., AG-205)

Scintillation cocktail and counter

Procedure:
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Incubate the enzyme source with the ceramide substrate, assay buffer, and varying

concentrations of the test compound.

Initiate the reaction by adding UDP-[³H]galactose.

After a defined incubation period, terminate the reaction.

Separate the radiolabeled product (galactosylceramide) from the unreacted UDP-

[³H]galactose using chromatography (e.g., thin-layer chromatography or column

chromatography).

Quantify the amount of radiolabeled product using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value.

Visualizations
Signaling Pathways and Experimental Workflows
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AG-205 inhibits the FabK enzyme in the bacterial FASII pathway.
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AG-205 acts as an antagonist to PGRMC1 signaling.
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AG-205 inhibits the off-target enzyme CGT.

Start: Prepare Reagents

Prepare Serial Dilutions of AG-205

Set up Enzyme Reactions
(Enzyme, Substrate, Buffer)

Add AG-205 Dilutions to Reactions

Incubate at Optimal Temperature

Measure Enzyme Activity
(e.g., Spectrophotometry, Scintillation Counting)

Calculate % Inhibition vs. Control

Determine IC50 from Dose-Response Curve
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General experimental workflow for determining the IC50 of AG-205.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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